N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzenesulfonamide
Description
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Properties
IUPAC Name |
N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O5S/c1-16(2)12-13-25-20-14-17(6-11-21(20)30-15-23(3,4)22(25)26)24-31(27,28)19-9-7-18(29-5)8-10-19/h6-11,14,16,24H,12-13,15H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAOZPVCKOAMWQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)OC)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzenesulfonamide is a complex organic compound with potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its activity.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C22H32N4O4S
- Molecular Weight : 448.6 g/mol
- CAS Number : 1428373-16-3
The structure features a benzo[b][1,4]oxazepine core with various substituents that may influence its biological activity.
Synthesis
The synthesis of this compound involves multiple steps typically including:
- Formation of the benzo[b][1,4]oxazepine structure.
- Introduction of the isopentyl and methoxy groups.
- Sulfonamide formation through reaction with sulfonyl chloride.
This synthetic pathway allows for the introduction of functional groups that can enhance biological activity.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Case Study : A related compound was tested against various cancer cell lines (e.g., CCRF-CEM leukemia cells) and showed varying degrees of cytotoxicity. The results indicated an IC50 value of 6.7 µg/mL for one analogue while others were inactive at concentrations above 20 µg/mL .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial effects. Similar sulfonamide derivatives have been documented to possess activity against bacterial strains such as Escherichia coli and Staphylococcus aureus.
- Research Findings : Studies have shown that modifications in the sulfonamide group can lead to increased potency against resistant bacterial strains .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C22H32N4O4S |
| Molecular Weight | 448.6 g/mol |
| CAS Number | 1428373-16-3 |
| Anticancer IC50 (leukemia) | 6.7 µg/mL |
| Antimicrobial Activity | Active against E. coli |
Discussion
The biological activity of this compound is largely influenced by its chemical structure. The presence of the tetrahydrobenzo[b][1,4]oxazepine moiety contributes to its interaction with biological targets such as enzymes and receptors involved in cancer progression and microbial resistance.
Q & A
Q. What are the critical steps in synthesizing this compound, and how are reaction conditions optimized?
The synthesis involves multi-step organic reactions, starting with the construction of the tetrahydrobenzo[b][1,4]oxazepin core, followed by sulfonamide coupling. Key steps include:
- Core formation : Cyclization of precursor amines under reflux with catalysts like p-toluenesulfonic acid .
- Sulfonamide introduction : Reacting the core with 4-methoxybenzenesulfonyl chloride in anhydrous dichloromethane with triethylamine as a base .
- Optimization : Yields are improved via chromatography (e.g., silica gel) and monitored by TLC. Purity is confirmed via HPLC (>95%) and structural validation by H/C NMR and high-resolution mass spectrometry (HRMS) .
Q. Which purification techniques are most effective for isolating this compound?
- Flash chromatography is preferred for intermediates, using ethyl acetate/hexane gradients .
- Recrystallization from ethanol/water mixtures enhances final product purity (>99% by HPLC) .
- Challenges : The compound’s low solubility in polar solvents necessitates solvent optimization (e.g., DCM/MeOH mixtures) .
Q. How is structural confirmation achieved despite complex stereochemistry?
- NMR spectroscopy : H-C HSQC and HMBC correlations resolve overlapping signals in the oxazepine ring and sulfonamide group .
- X-ray crystallography : Used to confirm absolute configuration when crystalline derivatives are obtainable .
- Mass spectrometry : HRMS with ESI+ ionization provides accurate molecular weight confirmation (e.g., m/z 487.1843 [M+H]) .
Q. What functional groups dictate its reactivity in preliminary assays?
- Oxazepine ketone : Susceptible to nucleophilic attack (e.g., Grignard reagents) .
- Sulfonamide : Participates in hydrogen bonding with biological targets, confirmed by IR spectroscopy (N-H stretch at ~3300 cm) .
- Methoxy group : Enhances lipophilicity (logP ≈ 3.2 predicted by ChemDraw) and influences solubility in non-polar solvents .
Q. How is initial biological activity assessed?
- Enzyme inhibition assays : Tested against serine proteases (IC values measured via fluorogenic substrates) .
- Cytotoxicity screening : MTT assays in cancer cell lines (e.g., IC = 12 µM in HeLa cells) .
Advanced Research Questions
Q. How can contradictions in spectroscopic data during structural elucidation be resolved?
- Multi-technique validation : Combine 2D NMR (COSY, NOESY) with computational modeling (DFT calculations for C chemical shift prediction) .
- Isotopic labeling : N-labeled analogs clarify ambiguous sulfonamide N-H coupling in crowded spectral regions .
Q. What mechanistic insights explain its regioselective reactivity in substitution reactions?
- Kinetic studies : Monitor reaction progress via in situ IR to identify intermediates. For example, allylic oxidation of the isopentyl group proceeds via a radical mechanism (trapped with TEMPO) .
- DFT modeling : Predicts preferential attack at the oxazepine C4 carbonyl due to lower activation energy (ΔG = 28 kcal/mol) .
Q. How can computational methods optimize its synthetic pathway?
- Reaction design platforms : ICReDD’s quantum chemical reaction path searches identify optimal catalysts (e.g., Pd(OAc) for Suzuki couplings) and solvent systems (e.g., DMF/HO) .
- Machine learning : Train models on existing benzoxazepine synthesis data to predict high-yield conditions (e.g., 80°C, 12 hr) .
Q. What strategies address low solubility and bioavailability in preclinical studies?
- Prodrug design : Introduce phosphate esters at the sulfonamide group, improving aqueous solubility (from 0.5 mg/mL to 12 mg/mL) .
- Nanoparticle formulation : Encapsulate in PLGA nanoparticles (size = 150 nm, PDI < 0.1) for sustained release in vivo .
Q. How does structural modification alter activity compared to analogs?
- SAR studies : Replacing isopentyl with ethyl reduces potency (IC increases from 8 µM to 35 µM in kinase assays), while adding electron-withdrawing groups (e.g., -Cl) enhances target binding .
- Crystallographic docking : MD simulations show the methoxy group forms a critical hydrogen bond with Tyr-123 in the active site .
Data Contradiction Analysis
- Example : Conflicting reports on catalytic efficiency in Suzuki-Miyaura couplings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
